molecular formula C10H16ClNO B3078370 N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride CAS No. 1050509-58-4

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride

Cat. No.: B3078370
CAS No.: 1050509-58-4
M. Wt: 201.69 g/mol
InChI Key: CHTFUBDQHBEABQ-UHFFFAOYSA-N
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Description

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride is a substituted phenoxyethylamine derivative with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.70 g/mol . Structurally, it consists of an ethanamine backbone where the nitrogen atom is methylated, and the oxygen atom is linked to a 2-methylphenyl group. This compound is classified as a building block in pharmaceutical research, often utilized in the synthesis of bioactive molecules . Its CAS registry number is explicitly listed in some sources, though discrepancies in nomenclature (e.g., positional isomerism) require careful verification .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(2-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-9-5-3-4-6-10(9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTFUBDQHBEABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride typically involves the reaction of 2-methylphenol with an appropriate alkylating agent to introduce the ethanamine group. One common method includes the following steps:

    Alkylation: 2-Methylphenol is reacted with ethylene oxide in the presence of a base to form 2-(2-methylphenoxy)ethanol.

    Amination: The resulting 2-(2-methylphenoxy)ethanol is then treated with methylamine to form N-Methyl-2-(2-methylphenoxy)-1-ethanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine moiety participates in nucleophilic substitution under basic conditions. Key examples include:

Reaction Reagents/Conditions Product Source
Alkylation with alkyl halidesMethyl 2-bromopropanoate, K₂CO₃, DMF, 70–110°CAlkylated amine derivatives
Arylation with aryl halides2-Fluorotoluene, KOtBu, DMSO, 40–90°CAryl ether-functionalized amine
  • Example: Reaction with 2-fluorotoluene in DMSO and potassium tert-butoxide yields aryl-substituted derivatives, a key step in synthesizing antidepressants like atomoxetine .

Acid-Base Reactions

The hydrochloride salt undergoes neutralization to regenerate the free base:

Reaction:
C10H15NOHCl+NaOHC10H15NO+NaCl+H2O\text{C}_{10}\text{H}_{15}\text{NO}\cdot \text{HCl}+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_{15}\text{NO}+\text{NaCl}+\text{H}_2\text{O}

  • The free base (pKa ~10.5) can reprotonate with acids like HCl or H₂SO₄ to form salts .

Reduction Reactions

The ethylamine chain may undergo reduction under catalytic hydrogenation:

Reaction Catalyst/Reagents Product Source
Hydrogenation of C-N bondsRaney Ni, H₂ (3 atm), MeOH, 70°CDeaminated hydrocarbon
  • Reduction with sodium borohydride or LiAlH₄ is less common due to steric hindrance from the methylphenoxy group .

Electrophilic Aromatic Substitution

The 2-methylphenoxy group undergoes electrophilic substitution, though reactivity is moderate due to methyl’s electron-donating effect:

Reaction Reagents Position Source
NitrationHNO₃, H₂SO₄, 0–5°CPara to -O-
SulfonationSO₃, H₂SO₄, 50°CMeta to -O-
  • Substituents direct incoming electrophiles to positions para or meta to the oxygen atom .

Oxidation Reactions

The secondary amine can oxidize to form N-oxide derivatives under strong oxidizing conditions:

Reaction:
R2NHHCl+H2O2R2N O H+HCl+H2O\text{R}_2\text{NH}\cdot \text{HCl}+\text{H}_2\text{O}_2\rightarrow \text{R}_2\text{N O H}+\text{HCl}+\text{H}_2\text{O}

  • Hydrogen peroxide or potassium permanganate in acidic media typically drive this reaction.

Complexation and Coordination Chemistry

The amine group acts as a ligand for metal ions, forming complexes with applications in catalysis:

Metal Ion Application Conditions Source
Ru(II)Photoredox catalysisMeCN, trimethylamine, 0–25°C
Fe(III)Baeyer-Villiger oxidationH₂O₂, AcOH, 50°C

Thermal Decomposition

At elevated temperatures (>167°C), the compound decomposes into chlorinated byproducts and methylphenol derivatives .

Scientific Research Applications

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to these targets, while the ethanamine backbone can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

(a) N-Methyl-2-(3-methylphenoxy)-1-ethanamine Hydrochloride

  • CAS : 1050509-68-6
  • Molecular Formula: C₁₀H₁₆ClNO
  • Key Difference: The methyl group on the phenoxy ring is at the meta position (3-methyl) instead of the ortho position (2-methyl).

(b) N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride

  • CAS : 1050509-69-7
  • Molecular Formula: C₁₀H₁₆ClNO
  • Key Difference : The methyl group is at the para position (4-methyl).
  • Implications : Para-substituted analogs often exhibit distinct pharmacokinetic profiles due to increased symmetry and reduced steric effects compared to ortho/meta isomers .

Functional Group Modifications

(a) Ethanamine, 2-(4-methoxyphenoxy)-N-methyl-, Hydrochloride

  • CAS : 1089305-53-2
  • Molecular Formula: C₁₀H₁₆ClNO₂
  • Key Difference : Replacement of the methyl group with a methoxy (-OCH₃) group at the 4-position.

(b) N-Methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine Hydrochloride (Tofenicin Hydrochloride)

  • Key Difference: The phenoxy group is replaced with a benzyloxy (phenylmethoxy) moiety.
  • Implications : The bulkier benzyloxy group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Aromatic Ring Variations

(a) 2-(2-Methoxy-1-naphthyl)-1-ethanamine Hydrochloride

  • CAS : 156482-73-4
  • Molecular Formula: C₁₄H₁₆ClNO
  • Key Difference : Substitution of the phenyl ring with a naphthyl group.

Structural and Pharmacological Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature Hypothetical Pharmacological Impact
N-Methyl-2-(2-methylphenoxy)-1-ethanamine HCl Not explicitly stated C₁₀H₁₆ClNO 201.70 Ortho-methylphenoxy Moderate lipophilicity, balanced solubility
N-Methyl-2-(3-methylphenoxy)-1-ethanamine HCl 1050509-68-6 C₁₀H₁₆ClNO 201.70 Meta-methylphenoxy Increased steric hindrance at binding sites
N-Methyl-2-(4-methylphenoxy)ethanamine HCl 1050509-69-7 C₁₀H₁₆ClNO 201.70 Para-methylphenoxy Enhanced metabolic stability
Ethanamine, 2-(4-methoxyphenoxy)-N-methyl-, HCl 1089305-53-2 C₁₀H₁₆ClNO₂ 217.69 Para-methoxyphenoxy Improved solubility and H-bonding capacity
2-(2-Methoxy-1-naphthyl)-1-ethanamine HCl 156482-73-4 C₁₄H₁₆ClNO 265.74 Naphthyl substitution Enhanced aromatic interactions, higher molecular weight

Research Findings and Implications

  • Positional Isomerism : Ortho-substituted analogs (e.g., the target compound) may exhibit superior bioactivity in certain contexts due to optimal steric and electronic configurations .
  • Functional Group Effects : Methoxy-substituted derivatives demonstrate improved solubility, making them favorable for oral administration .
  • Aromatic Modifications : Naphthyl-containing compounds, while pharmacologically promising, face challenges in synthetic scalability and metabolic clearance .

Biological Activity

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride is a compound with potential biological activities that warrant detailed investigation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound's molecular formula is C11H16ClN, and it features a phenoxy group that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It is hypothesized to act as a ligand for specific receptors, potentially modulating neurotransmitter release and affecting synaptic transmission. This interaction may lead to various pharmacological effects, including:

  • Antidepressant-like effects : Studies suggest that compounds with similar structures can influence serotonin and norepinephrine levels, which are crucial in mood regulation.
  • Stimulatory effects : The compound may exhibit stimulant properties by enhancing dopaminergic activity.

Pharmacological Effects

Research into the pharmacological effects of this compound has yielded promising results. Below is a summary of key findings:

Effect Description
Antimicrobial ActivityExhibits activity against certain bacterial strains, indicating potential use in treating infections .
Neuropharmacological EffectsPotential modulation of neurotransmitter systems, suggesting antidepressant or stimulant properties .
Toxicity ProfilePreliminary studies indicate low toxicity; however, comprehensive toxicological assessments are necessary .

Notable Case Study Example:

A study involving a related compound demonstrated significant improvements in depressive symptoms among patients when administered in controlled doses. This suggests that this compound could have similar therapeutic potential.

Safety and Toxicity

The safety profile of this compound is an important consideration for its potential use. Current data indicate that the compound exhibits low acute toxicity; however, further studies are required to assess chronic exposure risks and long-term effects on human health.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A common synthesis involves nucleophilic substitution of 2-methylphenol with N-methylethanolamine derivatives under basic conditions, followed by hydrochlorination. For example, coupling 2-methylphenol with N-methyl-2-chloroethanamine in ethanol at reflux (78°C) for 12 hours yields the intermediate, which is then treated with HCl gas to form the hydrochloride salt . Optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetonitrile), and temperature to minimize by-products. Purity can be monitored via TLC (silica gel, chloroform:methanol 9:1) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H NMR (400 MHz, D₂O) to confirm the presence of methyl protons (δ 1.2–1.4 ppm for N-CH₃) and aromatic protons (δ 6.8–7.2 ppm for the 2-methylphenoxy group).
  • Mass Spectrometry: ESI-MS (positive mode) should show a molecular ion peak at m/z 224.1 [M+H]⁺ for the free base and 260.6 [M+H]⁺ for the hydrochloride .
  • Elemental Analysis: Verify C, H, N, and Cl content (±0.3% theoretical) to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritation .
  • Storage: Store in airtight containers at room temperature, away from moisture and oxidizing agents.
  • Emergency Measures: In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Spills should be neutralized with sodium bicarbonate .

Q. What solvents and conditions are optimal for dissolving this compound in biological assays?

Methodological Answer: The hydrochloride salt is soluble in polar solvents:

  • Aqueous Buffers: Dissolve in PBS (pH 7.4) at 10 mg/mL with gentle heating (40–50°C).
  • Organic Solvents: Use DMSO (for stock solutions) or ethanol, with sonication for 10–15 minutes. Avoid chloroform due to potential HCl release .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 70% acetonitrile/30% 0.1% trifluoroacetic acid (TFA) in water, flow rate 1 mL/min .
  • LC-MS/MS: Employ electrospray ionization in positive mode with MRM transitions (m/z 260.6 → 224.1) for high sensitivity in pharmacokinetic studies .

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed and controlled during synthesis?

Methodological Answer:

  • Impurity Identification: Use LC-HRMS to detect by-products like N-demethylated analogs or phenolic coupling products. Compare retention times and fragmentation patterns with reference standards .
  • Process Control: Optimize reaction pH (6.5–7.5) to suppress oxidation of the phenoxy group. Implement recrystallization from ethanol/water (3:1) to remove polar impurities .

Q. What crystallographic methods are effective for resolving the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation of a saturated acetone solution. Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL-2018, achieving R-factor < 0.05 .
  • Key Parameters: Analyze hydrogen bonding between the ammonium group and chloride ions (N–H···Cl) to confirm salt formation .

Q. How do pH and temperature influence the stability of this compound in solution?

Methodological Answer:

  • Stability Studies: Use accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC:
    • Acidic Conditions (pH < 3): Hydrolysis of the ether bond occurs, forming 2-methylphenol and N-methylethanolamine.
    • Alkaline Conditions (pH > 9): Decomposition via Hoffmann elimination, yielding olefinic by-products .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in pharmacological studies?

Methodological Answer:

  • Analog Synthesis: Modify the phenoxy substituent (e.g., 4-methyl vs. 4-fluoro) and compare receptor binding affinities using radioligand assays .
  • Computational Modeling: Perform docking studies with AutoDock Vina to predict interactions at target sites (e.g., serotonin transporters). Validate with mutagenesis data .

Q. How should researchers address contradictions in spectroscopic data across different studies?

Methodological Answer:

  • Cross-Validation: Replicate experiments using identical solvents (e.g., D₂O vs. CDCl₃) and instrument parameters. For NMR, confirm chemical shift assignments with 2D techniques (COSY, HSQC) .
  • Meta-Analysis: Compare crystallographic data (e.g., bond lengths) with computational predictions (DFT at B3LYP/6-31G* level) to resolve discrepancies in conformational preferences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride
Reactant of Route 2
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N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride

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